Bienvenue dans la boutique en ligne BenchChem!

Org-12962 hydrochloride

5-HT2C selectivity functional assay pEC50

Select Org-12962 HCl for its differentiated pharmacological profile: ~4-5x selectivity for 5-HT2C (EC50 97.72 nM) over 5-HT2A (419.87 nM) and 5-HT2B (524.81 nM), with partial efficacy of 62% (5-HT2C) and 54% (5-HT2A). This distinct signature—between highly selective (lorcaserin) and non-selective (mCPP) agents—makes it an essential reference standard for 5-HT2C screening panels and a critical tool for studying 5-HT2A-mediated off-target effects. Brain-penetrant, orally active, and validated in the dPAG panic-anxiety model (1–3.2 mg/kg ip). Its clinical discontinuation due to inadequate in vivo selectivity paradoxically enhances its utility as a low-selectivity comparator. Ideal for receptor pharmacology, in vivo behavioral studies, and ligand benchmarking.

Molecular Formula C10H12Cl2F3N3
Molecular Weight 302.12 g/mol
CAS No. 210821-63-9
Cat. No. B1663714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg-12962 hydrochloride
CAS210821-63-9
Synonyms1-[6-Chloro-5-trifluoromethyl)-2-pyridinyl]-piperazine hydrochloride
Molecular FormulaC10H12Cl2F3N3
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl
InChIInChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H
InChIKeyFVDILXYXZAAJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Org-12962 hydrochloride (CAS 210821-63-9) | 5-HT2C Agonist Procurement & Technical Baseline


Org-12962 hydrochloride is a pyridinylpiperazine-derived, orally active, selective serotonin 5-HT2C receptor agonist originally developed by Organon for potential anxiolytic applications [1]. Its pharmacological profile is defined by pEC50 values of 7.01 (5-HT2C), 6.38 (5-HT2A), and 6.28 (5-HT2B) in recombinant human receptor functional assays [2], corresponding to an EC50 of 97.72 nM at 5-HT2C in FLIPR-based calcium mobilization studies using CHO-K1 cells . The compound demonstrates brain penetrance and exhibits dose-dependent antiaversive effects in validated rat models of panic-like anxiety, with significant efficacy observed at intraperitoneal doses of 1–3.2 mg/kg [3]. Notably, its development was discontinued after Phase II trials due to side effects including dizziness and a 'spacey' feeling attributed to inadequate in vivo selectivity over the hallucinogenic 5-HT2A receptor [1].

Why Org-12962 hydrochloride Cannot Be Replaced by Generic 5-HT2C Agonists


The 5-HT2C agonist class encompasses compounds with divergent selectivity profiles, functional efficacies, and in vivo pharmacology that preclude simple substitution. Org-12962 hydrochloride exhibits a distinct selectivity window (approximately 4–5 fold over 5-HT2A and 5-HT2B by EC50) that places it between highly selective agonists like lorcaserin (~20-fold selectivity for 5-HT2C over 5-HT2A) [1] and less selective agents such as mCPP or Ro 60-0175 [2]. Its balanced partial agonist efficacy at 5-HT2C (62% relative to 5-HT) combined with moderate 5-HT2A activation (54% efficacy) [3] defines a unique functional signature that differentiates it from both full-efficacy agonists and inverse agonists. Crucially, its validated in vivo activity in panic-anxiety models at specific doses (1–3.2 mg/kg ip) [4] cannot be reliably extrapolated from in vitro potency data alone, as evidenced by the clinical failure of the compound due to poor in vivo selectivity [5]. These pharmacodynamic distinctions underscore why generic substitution within this class risks experimental irreproducibility.

Quantitative Differentiation of Org-12962 hydrochloride Against Structural & Functional Analogs


Selectivity Window: Org-12962 vs. Lorcaserin

Org-12962 hydrochloride demonstrates a narrower selectivity window between 5-HT2C and 5-HT2A/2B receptors compared to the clinically advanced agonist lorcaserin. In functional [3H]phosphoinositol turnover assays measuring pEC50 values, Org-12962 shows a 4.3-fold higher potency for 5-HT2C (pEC50 7.01, EC50 97.7 nM) over 5-HT2A (pEC50 6.38, EC50 417 nM) [1]. In contrast, lorcaserin exhibits an approximately 20-fold selectivity margin for 5-HT2C (pEC50 8.1) over 5-HT2A (pEC50 6.8) in comparable assay systems [2]. This differential selectivity profile dictates distinct in vivo pharmacodynamic signatures and side-effect liabilities.

5-HT2C selectivity functional assay pEC50 lorcaserin

In Vivo Panic-Anxiety Efficacy: Org-12962 vs. Fluoxetine (SSRI)

In a validated rat model of panic-like anxiety employing dorsolateral periaqueductal gray (dPAG) stimulation, Org-12962 hydrochloride (ip) produced dose-dependent increases in the threshold for operant fear/escape responses. The highest tested dose of 3.2 mg/kg ip induced highly significant antiaversive effects (F3.71=11.40, p<0.01) [1]. The potency and efficacy of Org-12962 in this model were intermediate between those of the benzodiazepine clonazepam and the SSRI fluoxetine, indicating authentic antiaversive properties relevant to panic disorder [2]. This establishes Org-12962 as a more acutely active agent in this anxiety model compared to fluoxetine, which typically requires chronic administration.

panic-like anxiety dPAG stimulation antiaversive in vivo efficacy

Functional Selectivity: Org-12962 vs. mCPP (Partial Agonist Profile)

Org-12962 hydrochloride exhibits distinct relative efficacies at 5-HT2 receptor subtypes compared to the classic 5-HT2C agonist mCPP. At recombinant human 5-HT2C receptors, Org-12962 demonstrates 62% relative efficacy compared to 5-HT, whereas at 5-HT2A receptors it retains substantial efficacy of 54% [1]. In contrast, mCPP shows a relative efficacy of approximately 65% at 5-HT2C but less than 25% at 5-HT2A and 5-HT2B receptors in the same assay system [2]. This differential activation pattern means Org-12962 engages 5-HT2A-mediated signaling pathways to a much greater extent than mCPP, which has implications for interpreting in vivo behavioral outcomes and potential side effects.

functional selectivity relative efficacy partial agonist mCPP

5-HT2C Potency: Org-12962 vs. Ro 60-0175

Org-12962 hydrochloride exhibits lower absolute potency at human 5-HT2C receptors compared to the structurally distinct agonist Ro 60-0175. In FLIPR-based calcium mobilization assays using CHO-K1 cells expressing human receptors, Org-12962 demonstrates an EC50 of 97.72 nM at 5-HT2C . Under comparable assay conditions, Ro 60-0175 displays an EC50 of 32 nM at 5-HT2C [1], representing approximately 3-fold higher potency. However, Ro 60-0175's selectivity profile is confounded by very high potency at 5-HT2B receptors (EC50 = 0.9 nM) [1], whereas Org-12962 maintains a more balanced selectivity ratio across the 5-HT2 family.

5-HT2C potency EC50 Ro 60-0175 calcium mobilization

Clinical Progression & In Vivo Selectivity Limitation

Org-12962 hydrochloride advanced to Phase II clinical trials for anxiety/depression but was discontinued due to side effects including dizziness and a 'spacey' feeling [1]. These adverse effects were attributed to poor in vivo selectivity over the hallucinogenic 5-HT2A receptor, highlighting a critical translational gap between its in vitro selectivity (~4-5 fold) and its in vivo pharmacological behavior [2]. In contrast, the more selective agonist lorcaserin (20-fold selectivity in vitro) achieved FDA approval for obesity treatment (Belviq, later withdrawn for unrelated carcinogenicity concerns) [3]. This clinical benchmark underscores that Org-12962's selectivity window is insufficient for therapeutic development but provides a valuable tool compound for probing the consequences of partial 5-HT2A engagement in preclinical models.

clinical trial in vivo selectivity discontinuation translational gap

Optimal Experimental Use Cases for Org-12962 hydrochloride Based on Quantitative Evidence


Modeling Acute Panic-Like Anxiety in Rodents

Employ Org-12962 hydrochloride as a selective 5-HT2C agonist to induce acute antiaversive effects in the dPAG stimulation model of panic anxiety. Administer intraperitoneally at doses of 1–3.2 mg/kg to observe significant increases in self-interruption thresholds, with peak efficacy at 3.2 mg/kg (F3.71=11.40, p<0.01) [1]. This model is validated for screening antipanic agents and allows direct comparison with benzodiazepine and SSRI benchmarks. Note that effects are acute and do not require chronic dosing.

Investigating 5-HT2A/2C Functional Selectivity in Vitro

Utilize Org-12962 hydrochloride in recombinant cell-based assays (e.g., CHO-K1 expressing human 5-HT2A, 5-HT2B, 5-HT2C) to study the functional consequences of partial 5-HT2A activation within a 5-HT2C-preferring profile. Its distinct relative efficacy signature (5-HT2C=62%, 5-HT2A=54%) [2] makes it a valuable tool for dissecting the contributions of 5-HT2A engagement to downstream signaling pathways, particularly in systems where mCPP's minimal 5-HT2A efficacy (<25%) would not replicate the full pharmacological complexity.

Comparative Selectivity Profiling for Tool Compound Selection

Include Org-12962 hydrochloride as a reference standard in selectivity screening panels for novel 5-HT2C ligands. Its EC50 values of 97.72 nM (5-HT2C), 419.87 nM (5-HT2A), and 524.81 nM (5-HT2B) in FLIPR calcium assays provide a benchmark for moderate selectivity (~4-5 fold). This allows researchers to contextualize the selectivity windows of new chemical entities against a well-characterized, clinically tested compound with known translational limitations.

Negative Control for High-Selectivity 5-HT2C Studies

Employ Org-12962 hydrochloride as a 'low-selectivity' comparator when evaluating highly selective 5-HT2C agonists such as lorcaserin or WAY-161503. Its narrower selectivity margin and higher 5-HT2A efficacy serve as a control to demonstrate that observed in vivo or in vitro effects are indeed attributable to selective 5-HT2C activation rather than off-target 5-HT2A engagement. This is particularly relevant given the compound's clinical failure due to poor in vivo selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org-12962 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.